molecular formula C16H22O3 B14520571 Bicyclo[2.2.1]heptane-1-carboxylic anhydride CAS No. 62958-72-9

Bicyclo[2.2.1]heptane-1-carboxylic anhydride

Cat. No.: B14520571
CAS No.: 62958-72-9
M. Wt: 262.34 g/mol
InChI Key: QUPKBVQQJFNYOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptane-1-carboxylic anhydride can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by dehydration to form the anhydride . Another method includes the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium using an aluminum-nickel alloy catalyst under specific temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-1-carboxylic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, esters, and amides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which bicyclo[2.2.1]heptane-1-carboxylic anhydride exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in organic synthesis, the compound acts as a reactive intermediate, facilitating the formation of complex structures through cycloaddition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]heptane-1-carboxylic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity and stability compared to its similar compounds. This makes it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

62958-72-9

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-1-carbonyl bicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C16H22O3/c17-13(15-5-1-11(9-15)2-6-15)19-14(18)16-7-3-12(10-16)4-8-16/h11-12H,1-10H2

InChI Key

QUPKBVQQJFNYOA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)C(=O)OC(=O)C34CCC(C3)CC4

Origin of Product

United States

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